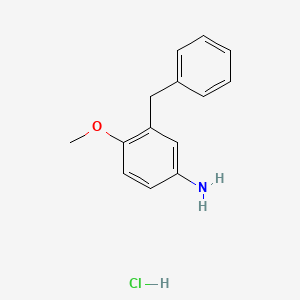![molecular formula C26H29N3O4 B3011303 2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097921-86-1](/img/structure/B3011303.png)
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl ring, and a pyridazinone ring. It also contains acetyl and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and phenyl rings, as well as the pyridazinone group, suggests that this molecule would have a fairly rigid and complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, and the piperidine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar acetyl and methoxy groups could impact its solubility in various solvents .科学的研究の応用
Medicinal Chemistry and Drug Design
Piperidines, including our compound of interest, serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers explore diverse synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Our compound could be a potential lead for designing novel drugs due to its unique structure.
Anticancer Agents
The piperidine moiety has been linked to anticancer activity. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors targeting Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise in combating cancer, especially when resistance to existing therapies is a concern.
Neurological Disorders
Piperidines play a role in psychiatric disorders. FKBP51, a protein associated with prostate cancer, has also been implicated in various psychiatric conditions . Investigating the interaction between piperidine-containing compounds and FKBP51 could provide insights into neurobiology and potential therapeutic interventions.
Plant Hormones
Indole derivatives, which share some structural features with piperidines, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not identical, the study of indole derivatives sheds light on the broader field of heterocyclic compounds, including piperidines .
Catalysis and Organic Synthesis
Piperidines can serve as ligands in catalytic reactions. Researchers explore their use in hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions. These applications extend beyond drug design and contribute to the development of efficient synthetic methodologies .
Spiro Compounds
Spiropiperidines, characterized by a spiro-fused ring system, exhibit interesting properties. They find applications in materials science, such as liquid crystals and polymers. Investigating the synthesis and properties of spiro derivatives involving piperidines could lead to innovative materials .
Safety And Hazards
特性
IUPAC Name |
2-[[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-32-23-10-8-20(16-24(23)33-2)17-26(31)28-14-12-19(13-15-28)18-29-25(30)11-9-22(27-29)21-6-4-3-5-7-21/h3-11,16,19H,12-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYWMHURNWJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)



![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)
![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)



phosphonium iodide](/img/structure/B3011240.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)